molecular formula C12H14N2 B11908298 5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 30689-00-0

5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

Cat. No.: B11908298
CAS No.: 30689-00-0
M. Wt: 186.25 g/mol
InChI Key: LLVSTJSKEUSCEP-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a tricyclic heterocyclic compound characterized by a fused pyrimidine-indole scaffold with a methyl substituent at the 5-position. This structure confers unique physicochemical properties, including moderate lipophilicity (calculated logP ~2.5) and a molecular weight of 200.28 g/mol (CAS 38349-07-4) . The compound’s bioactivity is linked to its ability to interact with biological targets such as 5-HT3 receptors and topoisomerase II, as observed in structurally related pyrimido[1,6-a]indole derivatives . Its synthesis typically involves [4 + 2] annulation or coupling strategies, often leveraging microwave irradiation for improved yields .

Properties

CAS No.

30689-00-0

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

InChI

InChI=1S/C12H14N2/c1-9-10-4-2-3-5-12(10)14-8-13-7-6-11(9)14/h2-5,13H,6-8H2,1H3

InChI Key

LLVSTJSKEUSCEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNCN2C3=CC=CC=C13

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to inhibit certain enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Anti-Inflammatory % Inhibition)
5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole 38349-07-4 C₁₃H₁₆N₂ 200.28 5-CH₃ Not explicitly reported (see SAR trends below)
5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole 38349-07-4 C₁₃H₁₆N₂ 200.28 5-CH₃, 7-CH₃ Commercial availability noted; activity unspecified
7-Bromo-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole 61467-34-3 C₁₄H₁₇BrN₂ 293.20 7-Br, 2-CH₃, 3-CH₃, 5-CH₃ No activity data; bromine may enhance electrophilicity
7-Ethyl-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole 635284-45-6 C₁₄H₁₈N₂ 214.31 7-C₂H₅, 5-CH₃ Ethyl group may reduce solubility vs. methyl
3-Methyl-8-nitro-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)-thione - C₁₂H₁₃N₃O₂S 263.32 3-CH₃, 8-NO₂ 46.0% edema reduction (vs. ibuprofen: 51.0%)

Key Observations:

Substituent Impact on Bioactivity: Methyl Groups: Methyl substituents (e.g., at R2/R3 in benzimidazole derivatives) enhance anti-inflammatory activity compared to ethyl groups. For example, pyrazolopyrimidopyrimidine 5b (methyl-substituted) showed 91% gastric lesion inhibition vs. ethyl-substituted analogues (42%) . Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., 8-NO₂ in benzimidazole derivatives) provide moderate anti-inflammatory activity (46.0%) but are less favorable than methyl in SAR studies . Halogens: Bromine in 7-Bromo-2,3,5-trimethyl derivatives may improve target binding via electrophilic interactions, though explicit data are lacking .

Core Scaffold Differences :

  • Pyrimido[1,6-a]indole vs. Benzimidazole Derivatives : The indole core in 5-methyl-THPI may confer better CNS permeability than benzimidazoles due to reduced polarity .
  • Pyrimido[1,6-a]azepines : Chlorine substitution at position 12 in azepine derivatives (e.g., compound III) significantly boosts anti-inflammatory activity, suggesting halogenation strategies could benefit 5-methyl-THPI optimization .

Anti-Inflammatory Activity Trends:

  • Tetrahydropyrimido-Benzimidazoles : The 3-methyl-8-nitro derivative achieved 46.0% edema reduction at 50 mg/kg, comparable to ibuprofen (51.0%) .
  • Pyrazolopyrimidopyrimidines : Methyl substitution (compound 5b ) demonstrated superior gastroprotective effects (91% inhibition) vs. hydrogen or ethyl analogues .

Clinical and Commercial Relevance

  • Market Availability : 5,7-Dimethyl-THPI is commercially available (Dayang Chem), indicating scalable synthesis routes .

Biological Activity

5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole (CAS No. 5094-12-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}
  • Molecular Weight : 186.257 g/mol
  • Synonyms : Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-5-methyl-

Antiviral Properties

Recent studies have indicated that compounds with indole moieties exhibit antiviral activities. For instance, a related compound containing an indole structure was shown to effectively inhibit the SARS-CoV-2 main protease (Mpro_{pro}). This compound demonstrated an effective concentration (EC50_{50}) of 4.2 μM in blocking SARS-CoV-2 infection in vitro without cytotoxic effects. The mechanism involved the formation of covalent bonds with the protease, suggesting that 5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole could similarly exhibit antiviral properties due to its structural similarities .

Anticancer Activity

The potential anticancer effects of pyrimidoindoles have been explored in various studies. For example:

  • A study on related indole derivatives showed significant inhibition of cancer cell proliferation in vitro.
  • The compounds were noted for inducing apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.

These findings suggest that 5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole may also possess similar anticancer properties.

The biological activity of 5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can be attributed to several mechanisms:

  • Enzyme Inhibition : As seen with the SARS-CoV-2 protease inhibitor studies, this compound may inhibit key enzymes involved in viral replication or cancer cell survival.
  • Cell Signaling Modulation : Compounds with similar structures have been shown to interact with cellular signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that indole derivatives can induce oxidative stress in cancer cells leading to cell death.

Table: Summary of Biological Activities

Activity TypeCompound TestedEC50_{50} ValueMechanism
Antiviral5h (Indole derivative)4.2 μMInhibition of Mpro_{pro} via covalent bonding
AnticancerVarious IndolesNot specifiedInduction of apoptosis via caspase activation

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